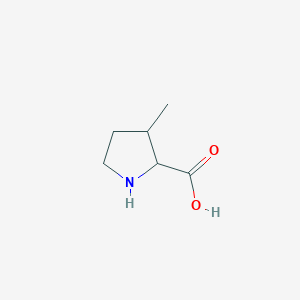

3-Methylpyrrolidine-2-carboxylic acid

Description

Significance as a Chiral Building Block in Advanced Organic Synthesis

In the realm of advanced organic synthesis, the demand for chiral building blocks—enantiomerically pure compounds used as starting materials for complex molecules—is ever-increasing. 3-Methylpyrrolidine-2-carboxylic acid, with its defined stereochemistry, serves as a valuable synthon in the construction of intricate molecular architectures. Chiral pyrrolidines are recognized as one of the most common heterocyclic structural motifs in biologically active natural and synthetic compounds. unibo.it

The synthesis of 3-substituted prolines like this compound can be achieved through various stereoselective methods, including intramolecular cyclization reactions. nih.gov One powerful approach is the amino-zinc-ene-enolate cyclization, which is highly stereospecific and allows for the creation of the cyclic compound with a defined cis-stereochemistry. nih.gov The inherent chirality and rigid structure of these proline derivatives make them indispensable for creating larger molecules where spatial arrangement is critical for function, particularly in medicinal chemistry and materials science. unibo.it

Contextualization as a Proline Analogue in Chemical Biology

The natural amino acid proline is unique due to its secondary amine, which forms a tertiary amide within a peptide chain, and a five-membered ring that restricts the conformational flexibility of the peptide backbone. nih.govnih.gov These properties allow proline to play a critical role in stabilizing specific protein secondary structures like β-turns and polyproline helices. nih.govresearchgate.net

This compound is studied extensively as a proline analogue, where the methyl group acts as a strategic modification to fine-tune the parent molecule's properties. nih.gov The introduction of substituents on the proline ring can impose additional steric and stereoelectronic effects that modulate the conformational equilibria of the peptide backbone. nih.gov Specifically, the stereochemistry of the methyl group at the 3-position has a significant impact:

A cis-3-methyl substituent (relative to the carboxylic acid) stabilizes a specific ring pucker (Cγ-endo) and sterically restricts the rotational freedom around the ψ dihedral angle of the peptide backbone. nih.gov

By incorporating this compound into peptides, researchers can create "proline chimeras." nih.govnih.govresearchgate.net These are powerful tools for structure-activity relationship (SAR) studies, which aim to understand how the shape of a molecule relates to its biological activity. nih.govresearchgate.net Such analogues are instrumental in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but may have enhanced stability or activity. nih.gov

Overview of Principal Research Trajectories and Interdisciplinary Relevance

The study of this compound and related 3-substituted prolines is situated at the intersection of several scientific disciplines, driving research in multiple key areas.

Peptide and Protein Chemistry: A primary research trajectory involves using these analogues to control and study peptide and protein structures. By strategically replacing proline with this compound, scientists can enforce specific secondary structures, such as turns or helices, or investigate the role of cis/trans isomerization of the peptide bond, a critical step in protein folding. nih.gov The methyl group has been shown to marginally affect the proportion of cis and trans isomers compared to unsubstituted proline. nih.gov

Medicinal Chemistry and Drug Discovery: Because of their ability to confer specific three-dimensional shapes, proline analogues are valuable in designing bioactive peptides and small molecules. These molecules can be developed as enzyme inhibitors or receptor ligands. For instance, modified prolines have been incorporated into molecules targeting HIV, angiotensin-converting enzyme (ACE), and thrombin.

Organocatalysis: Proline itself is a renowned organocatalyst, capable of catalyzing asymmetric reactions with high efficiency and stereoselectivity. unibo.itresearchgate.net Research into substituted prolines explores how modifications to the pyrrolidine (B122466) ring can enhance catalytic activity, solubility, or selectivity in important organic transformations like aldol (B89426) and Mannich reactions. unibo.itresearchgate.net While proline has some drawbacks, such as limited solubility, the development of analogues aims to overcome these limitations for broader synthetic applications. unibo.it

The interdisciplinary relevance of this compound is clear, connecting fundamental organic synthesis with applied biological and medicinal chemistry. Its role as a versatile molecular tool ensures its continued importance in academic and industrial research laboratories.

Data Tables

Table 1: Physicochemical Properties of (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 10512-89-7 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Synonyms | trans-3-Methyl-L-proline, (3S)-3-methyl-L-proline |

Data sourced from LabSolutions. labsolu.ca

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Proline |

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPSFBUUYIVHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylpyrrolidine 2 Carboxylic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies for Chiral Purity

The quest for chiral purity in the synthesis of 3-methylpyrrolidine-2-carboxylic acid has led to the exploration of various enantioselective strategies. These methods aim to establish the desired stereocenters at the C2 and C3 positions of the pyrrolidine (B122466) ring with high efficiency and selectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis stands as a powerful tool for the efficient construction of chiral molecules. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of an enantioenriched product. The following sections highlight key asymmetric catalytic approaches that have been investigated for the synthesis of substituted pyrrolidines, with a focus on their potential application to the synthesis of this compound.

Organocatalytic Michael addition reactions have emerged as a robust strategy for the asymmetric synthesis of substituted pyrrolidines. This approach often involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small organic molecule. While a direct synthesis of this compound via this method is not extensively documented, the synthesis of the closely related (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been achieved with high enantioselectivity. usm.edu This synthesis proceeds via an organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by a reductive cyclization. The principles of this reaction are readily applicable to the synthesis of other substituted pyrrolidine carboxylic acids.

The general approach involves the reaction of a Michael acceptor, such as a substituted enoate, with a Michael donor in the presence of a chiral organocatalyst. The catalyst, often a derivative of proline or a cinchona alkaloid, facilitates the formation of a new carbon-carbon bond in a stereocontrolled manner. Subsequent chemical transformations can then be employed to construct the final pyrrolidine ring.

| Reactant 1 | Reactant 2 | Catalyst | Product | Enantiomeric Excess (ee) |

| 4-Oxo-2-enoate | Nitroalkane | Chiral Organocatalyst | Michael Adduct | High |

This table represents a general scheme for the organocatalytic Michael addition approach towards substituted pyrrolidine carboxylic acids.

A novel and efficient method for the enantioselective synthesis of 3-methylpyrrolidines involves the cobalt-catalyzed hydromethylation of 3-pyrrolines. researchgate.netorganic-chemistry.orgnih.gov This strategy allows for the direct and highly stereoselective installation of a methyl group at the C3 position of the pyrrolidine ring. The reaction utilizes a cobalt catalyst in conjunction with a chiral bisoxazoline (BOX) ligand to achieve excellent enantiocontrol. researchgate.netorganic-chemistry.org

This protocol offers a streamlined route to enantioenriched 3-methylpyrrolidine, which can serve as a key intermediate for the synthesis of this compound through subsequent carboxylation at the C2 position. The reaction proceeds with high yields and outstanding enantioselectivity, making it an attractive method for accessing these valuable chiral building blocks. researchgate.netorganic-chemistry.orgnih.gov Traditional methods for synthesizing such compounds often require multiple steps and harsh reaction conditions. organic-chemistry.orgnih.gov

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| N-Boc-3-pyrroline | CoBr₂ / Chiral BOX ligand | N-Boc-(S)-3-methylpyrrolidine | High | >99% |

This table illustrates the typical conditions and outcomes for the cobalt-catalyzed hydromethylation of a 3-pyrroline (B95000) derivative. researchgate.net

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach to complex molecule synthesis. In the context of synthesizing stereoisomers of this compound, this methodology can be applied to introduce substituents onto a pre-existing pyrrolidine-2-carboxylic acid scaffold with high stereocontrol.

A notable example is the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov This approach utilizes a palladium catalyst to direct the arylation of the C3 position of a pyrrolidine-2-carboxylic acid derivative. While this example introduces a carboxyphenyl group instead of a methyl group, the underlying principle of diastereoselective C-H functionalization at the C3 position is highly relevant for accessing specific stereoisomers of this compound. The stereochemical outcome is controlled by the substrate and the catalytic system, allowing for the synthesis of specific diastereomers.

| Substrate | Arylating Agent | Catalyst System | Product |

| N-protected-pyrrolidine-2-carboxylic acid | Aryl halide/boronic acid | Pd(OAc)₂ / Ligand | C3-arylated pyrrolidine-2-carboxylic acid |

This table outlines the general components of a palladium-catalyzed C-H arylation for the functionalization of pyrrolidine-2-carboxylic acid derivatives.

Lewis acid-catalyzed three-component coupling reactions provide a convergent and efficient route to highly substituted pyrrolidines. researchgate.net This strategy involves the simultaneous reaction of three different components, typically an aldehyde, an amino acid or its derivative, and an activated olefin, in the presence of a chiral Lewis acid catalyst. researchgate.net This approach allows for the rapid construction of the pyrrolidine core with the potential to install the desired substituents at the C2 and C3 positions in a single step.

While a specific application of this method for the direct synthesis of this compound is not prominently reported, the general methodology is well-suited for this purpose. By carefully selecting the appropriate starting materials, such as an aldehyde that can deliver the methyl group at the C3 position and a glycine (B1666218) derivative for the C2-carboxylic acid, it is conceivable to access the target molecule. The enantioselectivity of the reaction is governed by the chiral Lewis acid catalyst, which orchestrates the stereochemical course of the cycloaddition.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Aldehyde | Amino Acid Ester | Activated Olefin | Chiral Lewis Acid | Substituted Pyrrolidine |

This table presents a generalized scheme for the Lewis acid-catalyzed three-component synthesis of substituted pyrrolidines.

Silver-catalyzed [3+2] cycloaddition reactions represent another powerful strategy for the enantioselective synthesis of pyrrolidine derivatives. This method typically involves the reaction of an azomethine ylide with an electron-deficient alkene. The silver catalyst, in conjunction with a chiral ligand, promotes the cycloaddition and controls the stereochemistry of the newly formed stereocenters.

The synthesis of highly functionalized pyrrolidines has been achieved with excellent enantioselectivities using this approach. researchgate.net For the synthesis of this compound, a suitable azomethine ylide precursor and a dipolarophile containing the methyl group at the appropriate position would be required. For instance, the reaction of a glycine-derived imino ester (as the azomethine ylide precursor) with a substituted acrylate (B77674) could potentially lead to the desired pyrrolidine ring system. The silver catalyst and chiral ligand would be crucial for inducing high enantioselectivity.

| Dipole Precursor | Dipolarophile | Catalyst System | Product | Enantiomeric Excess (ee) |

| Glycine Imino Ester | Substituted Acrylate | AgOAc / Chiral Ligand | Functionalized Pyrrolidine | High |

This table provides a general overview of the components involved in a silver-catalyzed [3+2] cycloaddition for the synthesis of pyrrolidine derivatives.

Chiral Precursor-Based Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure this compound often relies on starting materials that are already chiral. This "chiral pool" approach leverages the stereochemistry of readily available natural products to build the target molecule.

Chiral Precursor Synthesis: A common strategy involves the use of chiral amino acids like proline or hydroxyproline, or other accessible chiral molecules. nih.govmdpi.com For instance, a patented process for preparing specific enantiomers of a related compound, 2-methylpyrrolidine, starts from the commercially available chiral building blocks (R)-prolinol or (S)-prolinol. google.com This method ensures that the stereocenter from the starting material is transferred to the final product. Another example is the synthesis of novel chiral pyrrolidines from 2,3-O-iso-propylidene-D-erythronolactol, a carbohydrate-derived precursor, demonstrating the utility of non-amino acid chiral starting materials. nih.govnih.gov

Chiral Resolution Techniques: When a synthesis results in a racemic mixture (an equal mix of enantiomers), chiral resolution is employed to separate them. A widely used method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or 1-phenylethanamine. The resulting salts are diastereomers, which have different physical properties (e.g., solubility) and can be separated by crystallization. Once separated, the pure enantiomer of the carboxylic acid is regenerated by removing the chiral base. libretexts.org

Alternatively, resolution can be achieved by forming diastereomeric esters. A racemic carboxylic acid intermediate can be esterified with a chiral alcohol, such as L-(-)-menthol. beilstein-journals.org The resulting diastereomeric esters can then be separated using standard chromatographic techniques. Subsequent hydrolysis of the separated esters yields the individual, enantiomerically pure carboxylic acids. beilstein-journals.org

| Resolution Method | Chiral Auxiliary Example | Principle of Separation | Reference |

| Diastereomeric Salt Formation | Chiral amines (e.g., brucine, strychnine) | Differential solubility of diastereomeric salts | libretexts.org |

| Diastereomeric Ester Formation | Chiral alcohols (e.g., L-(-)-menthol) | Chromatographic separation of diastereomeric esters | beilstein-journals.org |

Stereoselective Cyclization and Functional Group Introduction

Achieving the desired three-dimensional structure of this compound hinges on stereoselective reactions that form the pyrrolidine ring and introduce key functional groups with high precision.

Stereoselective Cyclization: The formation of the pyrrolidine ring is a critical step where stereochemistry can be established. One powerful approach is the organocatalytic enantioselective Michael addition, which can be followed by a cyclization step to form the substituted pyrrolidine ring system with high enantiomeric excess (ee). researchgate.netrsc.org Another documented strategy involves the intramolecular cyclization of an acyclic alkene precursor, which first forms a 2-pyrroline derivative. This intermediate is then hydrogenated to yield the final, optically pure pyrrolidine derivative. nih.gov The choice of directing groups on the acyclic precursor can also influence the stereochemical outcome of the cyclization, allowing for the selective production of either the R or S enantiomer. usm.edu

Stereocontrolled Functional Group Introduction: Once the pyrrolidine ring is formed, or during its synthesis, functional groups can be added in a stereocontrolled manner. Modern techniques like palladium-catalyzed C-H activation allow for the direct and stereoselective introduction of aryl or alkyl groups onto the pyrrolidine skeleton. nih.gov This method provides a direct route to functionalized analogs without disturbing existing stereocenters.

Multi-Step Synthetic Pathways and Process Optimization

The transition from a laboratory-scale synthesis to a viable industrial process requires careful consideration of the entire synthetic pathway, focusing on robustness, scalability, and efficiency.

Industrial Scale Synthesis Considerations

Scaling up the synthesis of complex molecules like this compound derivatives presents numerous challenges. A key consideration for industrial production is the development of a practical, safe, and cost-effective multi-step process. For example, the large-scale synthesis of a pyrrolidine-containing side chain for the antibiotic Doripenem highlights the need for robust and reproducible reaction sequences. mdpi.com

Process optimization for industrial applications often targets the reduction of waste and purification steps. A notable example is the development of a synthetic route for key intermediates of MmpL3 inhibitors on a multi-kilogram scale, which was optimized to produce zero waste water and yield a high-purity product that did not require extensive downstream purification. researchgate.net Such considerations are paramount for creating an economically and environmentally sustainable manufacturing process.

Efficiency and Economic Optimization of Reaction Conditions

One research effort aimed to create the most efficient and inexpensive pathway by manipulating reaction conditions. usm.edu This included adjusting the molar ratios of reactants to eliminate the need for purification steps, which can be costly and time-consuming on a large scale. Furthermore, the solvent system and the use of heating (refluxing) were modified to improve reaction rates and yields. usm.edu Optimization of catalyst loading is another critical factor; using the minimum amount of a catalyst while maintaining high yield and stereoselectivity significantly reduces costs, especially when expensive catalysts are involved. researchgate.net

| Optimization Parameter | Goal | Example | Reference |

| Molar Ratios | Eliminate purification steps | Using a 1:1 molar ratio instead of an excess of one reactant | usm.edu |

| Solvent & Temperature | Improve reaction rate and yield | Testing various solvent systems and applying reflux conditions | usm.edu |

| Catalyst Loading | Reduce cost, maintain efficiency | Lowering catalyst concentration in enantioselective reactions | researchgate.net |

Regio- and Stereocontrolled Derivatization for Analogous Compounds

The synthesis of analogs of this compound often requires the precise installation of additional functional groups at specific positions on the pyrrolidine ring.

Controlled Alkylation and Carboxylation Reactions

Regio- and Stereocontrolled Alkylation: Introducing alkyl groups at specific positions (regiocontrol) and with a specific spatial orientation (stereocontrol) is a key challenge. A sophisticated method involves catalyst-tuned hydroalkylation of 3-pyrrolines. By selecting either a cobalt or a nickel catalyst, it is possible to selectively introduce an alkyl group at either the C2 or C3 position of the pyrrolidine ring, respectively, with high enantioselectivity. organic-chemistry.org Direct alkylation, for example using alkyl halides like iodomethane, is also possible, though conditions must be carefully controlled to avoid the loss of stereochemical integrity (racemization) at adjacent chiral centers. google.com

Regio- and Stereocontrolled Carboxylation: The introduction of a carboxylic acid group can also be achieved with high control. While the direct carboxylation of a saturated C-H bond on the pyrrolidine ring is challenging, functional groups can be installed and then converted to a carboxylic acid. For instance, a palladium-catalyzed oxidative carbonylation reaction has been used to install a carboxylate group onto a phenyl ring attached to a pyrrolidine scaffold, creating a key analog. nih.gov This demonstrates a method for controlled carboxylation in the synthesis of complex derivative structures.

Esterification and Amidation for Functional Group Transformation

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into esters and amides. These transformations are crucial for modifying the compound's polarity, reactivity, and steric properties, as well as for preparing it for subsequent synthetic steps, such as peptide coupling or the introduction of reporter groups.

Esterification

Esterification of this compound is a fundamental transformation used to protect the carboxylic acid group or to modify the molecule's properties. The most common method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol, which typically serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol in large excess helps to drive the reaction toward the formation of the ester. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer to one of the hydroxyl groups. Subsequent elimination of a water molecule and deprotonation of the resulting protonated ester yields the final product. masterorganicchemistry.com

While direct examples for this compound are not extensively detailed in the provided literature, the principles of Fischer esterification are broadly applicable. masterorganicchemistry.comresearchgate.net Alternative methods involve the use of alkylating agents on the carboxylate salt or conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. Protection of related pyrrolidine carboxylic acids as dimethyl esters has been noted in synthetic routes for analogous compounds. nih.gov

Below is a table summarizing typical conditions for Fischer esterification applicable to this substrate.

| Alcohol (Reagent) | Catalyst | Typical Conditions | Product Type |

| Methanol (CH₃OH) | H₂SO₄, HCl | Reflux | Methyl Ester |

| Ethanol (C₂H₅OH) | TsOH | Reflux, Dean-Stark trap to remove H₂O | Ethyl Ester |

| Benzyl Alcohol (BnOH) | H₂SO₄ | Heating | Benzyl Ester |

| tert-Butanol | Acid Catalyst | Specialized conditions due to steric hindrance | tert-Butyl Ester |

This table illustrates general conditions for Fischer esterification based on established chemical principles. masterorganicchemistry.com

Amidation

The conversion of the carboxylic acid group of this compound into an amide is a key reaction, particularly for the synthesis of peptides and other biologically active molecules. Amide bond formation involves the reaction of the carboxylic acid with a primary or secondary amine. msu.edu

Direct thermal amidation, which involves heating an ammonium (B1175870) salt of the carboxylic acid to drive off water, is possible but often requires harsh conditions. libretexts.org Therefore, the use of coupling agents is the preferred method for its efficiency and milder reaction conditions. researchgate.netmdpi.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. EDCI is often favored due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. These reactions are frequently performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce the risk of racemization at the chiral center. mdpi.com A relevant synthetic procedure for a related compound involved the use of EDCI and HOBt to couple a pyrrolidine-based acid with 8-aminoquinoline. nih.gov

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also highly effective for amide bond formation.

Boron-based Catalysts: Modern methods have introduced various boron-based catalysts that can facilitate direct amidation under relatively mild conditions, offering an alternative to traditional coupling agents. encyclopedia.pub

The general mechanism with activating agents involves the formation of a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides), which is then readily attacked by the amine to form the stable amide bond. encyclopedia.pub

The table below presents a summary of common amidation reagents and conditions applicable for transforming this compound.

| Amine (Reagent) | Coupling Agent/System | Solvent | Typical Conditions | Product Type |

| Ammonia (NH₃) | EDCI / HOBt | Dichloromethane (DCM) | Room Temperature | Primary Amide |

| Benzylamine | PyBOP, DIPEA | Dimethylformamide (DMF) | Room Temperature | N-Benzyl Amide |

| Diethylamine | DCC / HOBt | Dichloromethane (DCM) | 0°C to Room Temperature | N,N-Diethyl Amide |

| Amino Acid Ester | EDCI / HOAt | DMF or DCM | Room Temperature | Dipeptide |

This table outlines common amidation methodologies based on established synthetic protocols. nih.govmdpi.comencyclopedia.pub

Elucidation of Stereochemistry and Conformational Analysis in 3 Methylpyrrolidine 2 Carboxylic Acid Systems

Absolute and Relative Stereochemical Assignment

3-Methylpyrrolidine-2-carboxylic acid possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The absolute configuration of these stereoisomers is determined by the spatial arrangement of the substituents at these chiral centers.

The relative stereochemistry, described as cis or trans, refers to the orientation of the methyl group at C3 relative to the carboxylic acid group at C2. In the cis diastereomers, both substituents are on the same face of the pyrrolidine (B122466) ring, while in the trans diastereomers, they are on opposite faces.

| Stereoisomer | Absolute Configuration | Relative Stereochemistry |

| 1 | (2S,3S) | cis |

| 2 | (2R,3R) | cis |

| 3 | (2S,3R) | trans |

| 4 | (2R,3S) | trans |

This table outlines the possible stereoisomers of this compound based on the absolute and relative configurations of the substituents at the C2 and C3 positions.

The stereoselective synthesis of specific isomers is crucial for their application in various fields, including catalysis and medicinal chemistry. For instance, the synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid has been a focus of research, highlighting the importance of controlling the stereochemistry. usm.eduusm.edu

Impact of Methyl Substitution on Pyrrolidine Ring Conformation and Steric Hindrance

The pyrrolidine ring is not planar and exists in puckered conformations, primarily as two envelope forms, Cγ-endo (C4-endo) and Cγ-exo (C4-exo). The substituents on the ring play a significant role in determining the preferred puckering mode. nih.gov

The steric bulk of the methyl group can also hinder the approach of reactants in chemical transformations, thereby influencing the stereochemical outcome of reactions involving these molecules.

Intramolecular Interactions and Molecular Rigidity

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations and increasing the rigidity of a molecule. In this compound, a hydrogen bond can potentially form between the carboxylic acid proton and the lone pair of electrons on the ring nitrogen.

The formation of such an intramolecular hydrogen bond is dependent on the relative orientation of the carboxylic acid and the amine, which is in turn influenced by the ring's conformation and the stereochemistry of the substituents. A conformation that brings the donor and acceptor groups into proximity would favor this interaction. The presence of an intramolecular hydrogen bond can significantly impact the molecule's physicochemical properties, such as its acidity and lipophilicity. unito.it For instance, in some systems, the involvement of a lone pair in hydrogen bonding can decrease the basicity of the nitrogen atom. unito.it

The rigidity imposed by both the steric hindrance of the methyl group and potential intramolecular interactions can be advantageous in the design of molecules with specific binding properties, as it reduces the entropic penalty upon binding to a target.

Theoretical and Computational Chemistry Approaches to Structure Activity Relationships Sar

Rational Design of Analogues for Specific Biological and Catalytic Properties

The rational design of analogues of 3-Methylpyrrolidine-2-carboxylic acid is a key strategy for optimizing its biological activity and catalytic performance. This process involves systematically modifying the chemical structure and evaluating the effects of these changes on the molecule's properties. A primary goal is to enhance potency and selectivity for a particular biological target, such as a receptor or enzyme.

One of the main strategies in the rational design of analogues is to introduce substituents at various positions on the pyrrolidine (B122466) ring. For instance, in a study of analogues of (2S,3R)-3-(4-carboxyphenyl)pyrrolidine-2-carboxylic acid, a related compound, it was found that introducing different substituents at the 4'-position of the phenyl ring significantly influenced its binding affinity for ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov A hydroxyl group in this position resulted in high nanomolar affinity for the GluK3 subtype, while a methyl group eliminated affinity for AMPA and KA receptors, shifting the selectivity towards NMDA receptors. nih.gov This demonstrates how minor modifications can dramatically alter the biological activity profile of a molecule.

Another approach to the rational design of analogues is to alter the stereochemistry of the molecule. The spatial arrangement of atoms is crucial for molecular recognition, and different enantiomers or diastereomers of a molecule can have vastly different biological activities. The development of stereoselective synthetic methods is therefore critical for accessing specific isomers and evaluating their properties. nih.gov

The following table summarizes the effects of different substituents on the binding affinity of a series of pyrrolidine-2-carboxylic acid analogues for various iGluR subtypes.

| Compound | Substituent at 4'-position | GluK1 (Ki, μM) | GluK2 (Ki, μM) | GluK3 (Ki, μM) |

| 4a | H | >100 | >100 | >100 |

| 4b | OH | >100 | >100 | 0.87 |

| 4c | CH3 | >100 | >100 | >100 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms and transition states of reactions involving this compound and its derivatives. Density Functional Theory (DFT) is a commonly used method for these studies, as it provides a good balance between accuracy and computational cost. nih.govresearchgate.net

One area where computational modeling has been particularly insightful is in the study of proline-catalyzed reactions, which are closely related to reactions that could be catalyzed by this compound. For example, DFT calculations have been used to investigate the mechanism of the proline-catalyzed aldol (B89426) reaction. nih.govresearchgate.net These studies have shown that the reaction proceeds through an enamine intermediate and that the stereoselectivity is determined by the geometry of the transition state. nih.gov The calculations can help to identify the key interactions that stabilize the transition state and lead to the observed stereochemical outcome.

Computational methods can also be used to predict the pKa of molecules like this compound. The pKa is a measure of the acidity of a compound, and it can have a significant impact on its catalytic activity and biological function. A computational study on proline predicted that its acidity could be increased by more than 9 pKa units in nonpolar solvents when it forms a complex with a hydrogen-bond-donating cocatalyst. nih.gov This suggests that the catalytic properties of this compound could be tuned by using additives that modulate its acidity.

The insights gained from computational modeling can be used to design more efficient and selective catalysts. By understanding the factors that control the reaction mechanism and stereoselectivity, it is possible to modify the structure of the catalyst to favor the desired reaction pathway. nih.govresearchgate.net

Analysis of Substituent Effects on Binding Affinity and Selectivity

The analysis of substituent effects on binding affinity and selectivity is a cornerstone of SAR studies. By systematically introducing different functional groups at various positions of a molecule and measuring the resulting changes in its biological activity, it is possible to build a detailed picture of the molecular interactions that are important for binding to a particular target.

In the context of this compound analogues, this approach has been used to develop potent and selective ligands for a variety of biological targets. For example, in the development of endothelin receptor antagonists based on a pyrrolidine-3-carboxylic acid scaffold, it was found that the nature of the substituent at the 2-position of the pyrrolidine ring had a profound effect on both potency and selectivity. researchgate.net Replacing a p-anisyl group with an n-pentyl group led to a substantial increase in selectivity for the ETA receptor over the ETB receptor, although it also caused a decrease in ETA affinity. researchgate.net Further optimization, combining a (E)-2,2-dimethyl-3-pentenyl group with a 7-methoxy-1,3-benzodioxol-5-yl group, resulted in a compound with subnanomolar affinity for the human ETA receptor and an ETB/ETA activity ratio of over 130,000. researchgate.net

These examples highlight the importance of considering not only the electronic properties of a substituent but also its size, shape, and hydrophobicity. A detailed analysis of these factors can provide valuable insights into the topology of the binding site and guide the design of new analogues with improved properties.

The following table illustrates the structure-activity relationships of a series of pyrrolidine-3-carboxylic acid based endothelin receptor antagonists.

| Compound | Substituent at 2-position | ETA Affinity (Ki, nM) | ETB/ETA Selectivity Ratio |

| 1 | p-anisyl | 0.034 | 2000 |

| 3 | n-pentyl | - | Increased |

| 10b | (E)-2,2-dimethyl-3-pentenyl | <1 | >130000 |

Chirality and Enantiomeric Specificity in Molecular Recognition

Chirality is a fundamental property of many biologically active molecules, and it plays a crucial role in molecular recognition. The two enantiomers of a chiral molecule can have very different biological activities, as they interact differently with the chiral environment of a biological system, such as a receptor or enzyme. For this compound, which has two chiral centers, there are four possible stereoisomers, and it is likely that each of these will have a unique biological profile.

The importance of chirality is evident in the development of many drugs and other biologically active compounds. The synthesis of enantiomerically pure compounds is often a major challenge, but it is essential for ensuring that a product has the desired therapeutic effect and for avoiding potential side effects associated with the "wrong" enantiomer. nih.gov

The principles of enantiomeric specificity can be illustrated by the development of chiral sensors. For example, a porphyrin derivative functionalized with the L-enantiomer of proline has been shown to be able to discriminate between the L- and D-enantiomers of proline. mdpi.com This chiral recognition is based on the different ways in which the two enantiomers of proline interact with the chiral environment of the sensor molecule.

Similarly, a fluorescent probe has been developed for the highly chemoselective and enantioselective recognition of prolinol, a derivative of proline. nsf.gov The probe shows a significant fluorescence enhancement in the presence of one enantiomer of prolinol, while the other enantiomer produces very little response. This demonstrates the high degree of stereochemical control that is possible in molecular recognition processes.

These examples underscore the critical importance of considering chirality in the design and development of analogues of this compound. The ability to synthesize and test enantiomerically pure compounds is essential for understanding their SAR and for developing new molecules with optimized biological and catalytic properties.

Biochemical and Biological Research Studies Non Human Systems

Investigation of Molecular Target Interactions

The unique structural conformation of 3-Methylpyrrolidine-2-carboxylic acid, a cyclic amino acid analog, has prompted investigations into its interactions with various enzymes and receptors.

Currently, there is a notable lack of specific research literature detailing this compound as either a substrate or an inhibitor for specific enzymes. However, the broader class of pyrrolidine-2-carboxylic acid derivatives has been a subject of interest in enzyme inhibition studies. For instance, certain pyrrolidine (B122466) carboxamides have been identified as inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis. rsc.org The inhibitory activity of these compounds is influenced by the substituents on the pyrrolidine ring, suggesting that methylation at the 3-position could modulate their enzymatic interactions. rsc.org

One study on (2S,3R)-3-methylpyrrolidine-2-carboxylic acid indicated competitive inhibition of GABA transaminase, an enzyme critical for the catabolism of the neurotransmitter GABA, with the (2S,3R) isomer showing greater potency. vulcanchem.com Crystallographic studies suggested that the carboxylic acid group forms hydrogen bonds within the enzyme's active site, while the methyl group engages in hydrophobic interactions. vulcanchem.com

Table 1: Enzyme Interaction Profile of a this compound isomer

| Enzyme | Interaction Type | Isomer | Potency (IC₅₀) | Key Active Site Interactions |

|---|

The structural similarity of pyrrolidine-2-carboxylic acid derivatives to the excitatory neurotransmitter glutamate (B1630785) has led to extensive research on their interaction with ionotropic glutamate receptors (iGluRs), which include NMDA, AMPA, and kainate receptors. nih.gov These receptors are crucial for fast synaptic transmission in the central nervous system. nih.gov

A study focused on the rational design of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, a compound closely related to this compound, demonstrated its activity as an antagonist at iGluRs. nih.gov The binding affinities of this compound were determined to be in the micromolar range for native AMPA, kainate, and NMDA receptors. nih.gov Notably, it showed the highest affinity for the cloned homomeric kainate receptor subtypes GluK1 and GluK3. nih.gov Further functional characterization confirmed its role as a full competitive antagonist at the GluK1 receptor. nih.gov

Structure-activity relationship (SAR) studies on analogs of 2,3-trans-3-carboxy-3-phenylproline revealed that introducing substituents at the 5'-position generally led to selectivity for NMDA receptors. nih.gov This research resulted in the development of selective NMDA receptor antagonists with high potency. nih.gov

Table 2: Binding Affinities of a (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid at Ionotropic Glutamate Receptors

| Receptor Type | Subtype | Binding Affinity (Kᵢ or IC₅₀) |

|---|---|---|

| Native AMPA | - | 51 μM |

| Native Kainate | - | 22 μM |

| Native NMDA | - | 6 μM |

| Cloned Homomeric Kainate | GluK1 | 3.0 μM |

Evaluation of Bioactivity in Non-Human Models

The bioactivity of this compound and its derivatives has been explored in various non-human models, revealing potential neuroprotective and antimicrobial effects, as well as indicating a role in modulating metabolic pathways.

While direct studies on the neuroprotective effects of this compound are limited, research on related proline derivatives has shown promising results. For example, glycine-α-methyl-proline-containing tripeptides have demonstrated the ability to mitigate neuroinflammation and oxidative stress, suggesting a neuroprotective effect. researchgate.netnih.gov These compounds were found to restore physiological levels of nitric oxide and suppress the activity of NF-kB, a key regulator of inflammatory gene expression. nih.gov

Another study on N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, a major bioactive compound from Sideroxylon obtusifolium, showed that it protected astrocytes from pilocarpine-induced injury in cell cultures. nih.gov The protective effects were associated with the reduction of oxidative stress and mitochondrial depolarization. nih.gov

Several studies have investigated the antimicrobial properties of pyrrolidine derivatives. One study on substituted N-(2-nitrophenyl)pyrrolidine-2-carboxylic acids found that they displayed antibacterial activity against various Gram-negative bacterial strains. researchgate.net Another study on pyrrolidine-2-one derivatives reported good antibacterial activity against certain types of bacteria. uomustansiriyah.edu.iq The antimicrobial screenings of some pyrrolidine-2,5-dione derivatives showed moderate to low antibacterial and antifungal activities. scispace.com

A library of novel 2,3-pyrrolidinediones, which are structurally related, exhibited promising antimicrobial activity against several strains of S. aureus and S. epidermis. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were in the range of 2–8 μg/mL. nih.gov

Table 3: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Derivative Class | Target Microorganism | Activity/MIC |

|---|---|---|

| N-(2-nitrophenyl)pyrrolidine-2-carboxylic acids | Gram-negative bacteria | Good antibacterial activity. researchgate.net |

| Pyrrolidine-2-one derivatives | Various bacteria | Good antibacterial activity. uomustansiriyah.edu.iq |

| Pyrrolidine-2,5-dione derivatives | Bacteria and Fungi | Moderate to low activity. scispace.com |

The biosynthesis of methyl-proline has been studied in the context of griselimycins, natural products with anti-tuberculosis activity. nih.gov This process involves several enzymatic steps, starting from L-leucine. nih.gov The structural similarity of this compound to proline suggests it could potentially influence amino acid transport systems. researchgate.net For example, various transporters are involved in the uptake of proline in different tissues. researchgate.net

Given its interaction with GABA transaminase, as mentioned in section 5.1.1, (2S,3R)-3-methylpyrrolidine-2-carboxylic acid has a direct link to neurotransmitter metabolism by inhibiting the degradation of GABA. vulcanchem.com This suggests a potential role in modulating GABAergic neurotransmission.

Role as a Plant Immunity Inducer

Emerging evidence points to this compound as a compound capable of inducing immune responses in plants, thereby increasing their resistance to both biotic and abiotic stressors. This suggests its potential application in agriculture as a protective agent for crops.

Detailed Research Findings

A patent application has disclosed the use of this compound as a plant immunity inducer. The invention claims that this natural active substance can be utilized to improve plant resistance against various stresses. The purported benefits include the effective prevention of infections by fungi, bacteria, and viruses, which would consequently reduce the incidence and severity of plant diseases.

Furthermore, the patent suggests that the application of this compound can lead to a significant improvement in plant tolerance to adverse environmental conditions. These abiotic stresses include high and low temperatures, drought, and high salinity. The compound is characterized as being safe, environmentally friendly, and highly efficient.

At present, detailed, publicly accessible scientific studies containing specific data on the efficacy, optimal concentrations, and mechanisms of action of this compound as a plant immunity inducer are limited. The information available is primarily from a patent disclosure, which outlines the potential applications without providing in-depth, peer-reviewed experimental data. Therefore, it is not possible to present interactive data tables based on detailed research findings at this time. Further rigorous scientific investigation is required to validate these initial claims and to fully understand the potential of this compound in agricultural applications.

Advanced Analytical Methodologies for 3 Methylpyrrolidine 2 Carboxylic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 3-Methylpyrrolidine-2-carboxylic acid from complex mixtures and for its precise quantification. The polarity imparted by the carboxylic acid and the secondary amine in the pyrrolidine (B122466) ring influences the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed. Due to the compound's polarity, it may exhibit weak retention on standard reversed-phase columns. To overcome this, several strategies can be implemented:

Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase forms a neutral ion pair with the analyte, enhancing its retention on the nonpolar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating highly polar compounds.

Derivatization: Chemical derivatization of the carboxylic acid or the secondary amine can decrease the polarity of the molecule, improving its retention and detection. nih.gov Fluorescent labeling reagents can be used to significantly enhance detection sensitivity, allowing for quantification at very low concentrations.

A typical HPLC method for a similar compound, (S)-2-Methylpyrrolidine-2-carboxylic acid, utilizes a C18 column with a mobile phase consisting of a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.

Table 1: Illustrative HPLC Parameters for Pyrrolidine Carboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for the analysis of this compound in complex matrices. nih.gov Electrospray ionization (ESI) is a commonly used ionization source for this type of polar molecule.

The compound can be detected in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected. For this compound (molecular weight: 129.16 g/mol ), the expected mass-to-charge ratios (m/z) for various adducts can be predicted. uni.lu

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity through Multiple Reaction Monitoring (MRM). fda.gov In an MRM experiment, a specific precursor ion is selected and fragmented, and one or more characteristic product ions are monitored. This highly selective technique is invaluable for quantitative analysis in complex biological or environmental samples.

Table 2: Predicted m/z for this compound Adducts in LC-MS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 130.0863 |

| [M+Na]⁺ | 152.0682 |

| [M-H]⁻ | 128.0717 |

| [M+HCOO]⁻ | 174.0772 |

Data sourced from PubChem predictions for (2S,3S)-3-methylpyrrolidine-2-carboxylic acid. uni.lu

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. paint.org This technique is not suitable for analyzing the small molecule this compound itself, but it is the primary method for characterizing polymers that have incorporated this compound.

To achieve this, a dual-detector approach is often used. The carboxylic acid groups on the polymer are first derivatized with a chromophore, such as phenacyl bromide, which can be detected by an ultraviolet (UV) detector. nih.gov By combining the signals from the RI detector (proportional to the polymer mass) and the UV detector (proportional to the acid content), it is possible to quantify the distribution of the this compound units as a function of the polymer's molecular weight. nih.gov

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for each unique proton. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the pyrrolidine ring and the methyl group will appear further upfield, with their specific chemical shifts and coupling patterns providing information about their connectivity and stereochemistry. For instance, the protons on carbons adjacent to the nitrogen and the carbonyl group will be deshielded and appear at a lower field compared to other ring protons.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and will produce a characteristic signal in the 170-185 ppm region. libretexts.orglibretexts.org The carbons of the pyrrolidine ring will resonate in the aliphatic region, with the carbons attached to the nitrogen (C2 and C5) appearing more downfield than the other ring carbons (C3 and C4). The methyl group carbon will appear at the most upfield position.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170 - 185 |

| Pyrrolidine C-2 (CH-COOH) | 55 - 70 |

| Pyrrolidine C-5 (CH₂-N) | 45 - 60 |

| Pyrrolidine C-3 (CH-CH₃) | 30 - 45 |

| Pyrrolidine C-4 (CH₂) | 20 - 35 |

| Methyl (CH₃) | 10 - 20 |

Note: These are typical ranges and can vary based on solvent and other experimental conditions. oregonstate.educompoundchem.comwisc.edu

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the very broad O-H stretching vibration of the carboxylic acid, which appears as a wide envelope from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, which often forms dimers in the solid or liquid state. spectroscopyonline.com Superimposed on this broad band are the sharper C-H stretching vibrations of the pyrrolidine ring and methyl group, typically in the 3000-2850 cm⁻¹ region.

Another key diagnostic peak is the strong carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid, is expected between 1730 cm⁻¹ and 1700 cm⁻¹. spectroscopyonline.com Other characteristic bands include the C-O stretch (around 1320-1210 cm⁻¹) and the out-of-plane O-H bend (a broad peak around 960-900 cm⁻¹). spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Carbonyl (C=O) | Stretch | 1730 - 1700 | Strong |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid (O-H) | Bend | 960 - 900 | Medium, Broad |

Determination of Enantiomeric Excess and Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of this compound and its derivatives. This method allows for the accurate quantification of individual enantiomers, thereby enabling the determination of enantiomeric excess. For instance, in the synthesis of related pyrrolidine-2-carboxylic acid derivatives, chiral HPLC has been successfully used to confirm the chiral purity of the products. google.com In specific preparations, enantiomeric excesses of 97.5% and even up to 99% have been achieved and verified using this method. google.com The selection of a suitable chiral stationary phase is critical for achieving baseline separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents (CSAs), offers another powerful tool for determining enantiomeric excess. nih.gov This technique relies on the principle that the enantiomers of a chiral compound will exhibit different chemical shifts in the presence of a chiral solvating agent, allowing for their differentiation and quantification by integrating the corresponding signals in the ¹H NMR spectrum. nih.gov For various carboxylic acids, BINOL-based amino alcohols have proven to be effective CSAs, leading to significant chemical shift non-equivalences that are easily resolved. nih.gov

Optical rotation is a classical method that can provide information about the enantiomeric composition. The specific optical rotation of an enantiomerically pure sample is a characteristic physical property. For (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid, a specific optical rotation in the range of -26° to -30° (c=0.7 in H₂O) is indicative of high enantiomeric purity. thermofisher.com

Below are data tables summarizing the findings from various analytical methodologies.

Table 1: Chiral HPLC Analysis of Pyrrolidine-2-Carboxylic Acid Derivatives

| Analyte | Method | Achieved Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| (2S,4S)-2,4-dicarboxyl pyrrolidine | Chiral HPLC | 97.5% | google.com |

| (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbony-4-methoxycarbonyl pyrrolidine | Chiral HPLC | 99% | google.com |

Table 2: Purity and Optical Rotation Specifications

| Compound | Specification | Value | Source |

|---|---|---|---|

| (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid | Purity | 97% | thermofisher.com |

Applications in Chemical and Materials Science Beyond Pharmaceutical Synthesis

Organocatalytic Applications in Asymmetric Transformations

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant growth as a more sustainable alternative to traditional metal-based catalysis. Proline and its derivatives, including 3-Methylpyrrolidine-2-carboxylic acid, have emerged as powerful catalysts in this domain, particularly for asymmetric transformations that yield chiral products with high enantioselectivity.

Derivatives of this compound have been investigated as organocatalysts for fundamental carbon-carbon bond-forming reactions such as the Michael and Aldol (B89426) reactions. These reactions are crucial in the synthesis of complex organic molecules. The introduction of a methyl group on the pyrrolidine (B122466) ring, as seen in 3-methyl-β-proline, has been shown to enhance the catalyst's solubility in nonpolar organic solvents compared to the parent β-proline. acs.org This improved solubility allows for greater flexibility in optimizing reaction conditions and can lead to higher yields and stereoselectivities. acs.org

In the context of the Michael addition, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and found to be effective for the reaction of aldehydes with nitroolefins, achieving enantioselectivities up to 85% ee. researchgate.net While specific data for this compound is not extensively detailed in readily available literature, the catalytic activity of closely related structures suggests its potential as an effective organocatalyst. For instance, a thesis by Shelby D. Dickerson outlines the planned synthesis and application of (R)-3-Methylpyrrolidine-3-carboxylic acid, an analogue of L-Proline, with the goal of analyzing its solubility and reactivity in Michael and Aldol reactions. usm.eduusm.edu

| Catalyst | Reaction Type | Key Findings | Reference |

| 3-Methyl-β-proline | Mannich-type | Improved solubility in nonpolar organic solvents; high anti-diastereo- and enantioselectivities with low catalyst loadings. | acs.org |

| Pyrrolidine-based catalysts with bulky C2 substituents | Michael addition | Effective for the addition of aldehydes to nitroolefins; achieved up to 85% ee. | researchgate.net |

| (R)-3-Methylpyrrolidine-3-carboxylic acid (proposed) | Michael and Aldol | Synthesized as a more soluble analogue of L-Proline for potential use in these reactions. | usm.eduusm.edu |

The use of organocatalysts like proline and its derivatives is inherently aligned with the principles of green chemistry. researchgate.net These catalysts are typically non-toxic, readily available, and can often be used in lower concentrations than their metal-based counterparts. The development of more soluble analogues, such as 3-methyl-substituted prolines, contributes to the creation of cleaner reaction pathways by allowing for the use of more environmentally benign solvents and potentially reducing the need for high catalyst loadings. acs.orgusm.eduusm.edu L-Proline itself has been recognized for its role in enabling cleaner and more sustainable reactions, and its analogues are being explored to overcome limitations such as low solubility in organic systems. usm.eduusm.edu

Role as Traceless Directing Groups in C-H Activation Chemistry

The selective functionalization of carbon-hydrogen (C-H) bonds is a significant challenge in organic synthesis due to the ubiquity and general inertness of these bonds. One effective strategy to control the regioselectivity of C-H activation is the use of directing groups. Carboxylic acids have been successfully employed as "traceless" directing groups, meaning they can guide a reaction to a specific C-H bond and then be easily removed. rsc.orgresearchgate.netsemanticscholar.orgrsc.org

While there is a substantial body of research on the use of carboxylic acids in general for this purpose, specific studies detailing the application of this compound as a traceless directing group are not prominently featured in the reviewed literature. However, the fundamental principles suggest that the carboxylic acid moiety of this compound could potentially be utilized in a similar fashion to direct transition-metal catalyzed C-H functionalization reactions.

Use as Stabilizing and Capping Agents in Nanomaterial Synthesis

The synthesis of nanoparticles with controlled size, shape, and stability is crucial for their application in various fields. Capping agents play a vital role in this process by adsorbing to the nanoparticle surface, which prevents aggregation and controls growth. frontiersin.orgresearchgate.netd-nb.info Carboxylic acids are known to be effective capping agents due to the ability of the carboxylate group to bind to the surface of metal and metal oxide nanoparticles. researchgate.netmdpi.com

A study on the wet-chemical synthesis of aluminum nanoparticles utilized 1-methylpyrrolidine (B122478) alane as a precursor, with carboxylic acids serving as surface passivation agents. nih.gov This indicates that pyrrolidine-based structures are compatible with nanoparticle synthesis. Although direct evidence for this compound as a capping agent is limited, its molecular structure, featuring a carboxylic acid group, suggests its potential for stabilizing a variety of nanoparticles.

Potential Applications in Agrochemistry for Plant Growth and Pathogen Resistance

Proline and its analogues are known to play significant roles in plant physiology, including growth regulation and response to environmental stress. nih.govnih.govnumberanalytics.com Exogenous application of proline has been shown to enhance plant growth and confer tolerance to various stresses. nih.gov This suggests that proline analogues like this compound could have potential applications as plant growth regulators.

Furthermore, a broader class of related compounds, pyrrolizidine (B1209537) alkaloids, are known to be produced by plants as a defense mechanism against herbivores and pathogens. nih.govresearchgate.netnih.gov These alkaloids have demonstrated antimicrobial and antifungal activities. This defensive role in plants suggests that derivatives of this compound could be explored for the development of new agrochemicals aimed at protecting crops from various pathogens. The carboxylic acid functional group is a common feature in many agrochemicals, often contributing to their biological activity and solubility. researchgate.net

Biosynthetic Pathway Elucidation of Pyrrolidine Based Alkaloids

Identification of Natural Precursors

The carbon and nitrogen atoms that constitute the pyrrolidine (B122466) ring and its substituents are derived from a small pool of primary metabolites, most notably amino acids. Through isotopic labeling studies and characterization of biosynthetic gene clusters, several key precursors have been identified.

L-lysine: L-lysine is a well-established precursor for the biosynthesis of the piperidine (B6355638) ring system, a six-membered heterocyclic ring, and is also involved in the formation of some pyrrolidine-containing alkaloids. researchgate.netnih.gov The biosynthetic pathway typically involves the decarboxylation of L-lysine to produce cadaverine (B124047), which then undergoes oxidative deamination and cyclization. nih.gov While L-lysine is a direct precursor to the C5N unit of piperidine alkaloids, its role in forming the C4N unit of the pyrrolidine ring is less direct, often proceeding through intermediates that can be converted to pyrrolidine precursors.

L-glutamate: The biosynthesis of proline, which is chemically known as pyrrolidine-2-carboxylic acid, originates from the amino acid L-glutamate. researchgate.net This pathway is considered the most direct route to the formation of the pyrrolidine-2-carboxylic acid scaffold. The conversion involves a series of enzymatic steps that reduce and cyclize the glutamate (B1630785) side chain. nih.govresearchgate.net Therefore, L-glutamate is the primary precursor for the core structure of 3-Methylpyrrolidine-2-carboxylic acid, providing all the carbon and nitrogen atoms of the pyrrolidine ring as well as the carboxylic acid group at position 2.

Methylputrescine: Methylputrescine is a key intermediate in the biosynthesis of several pyrrolidine alkaloids, particularly nicotine (B1678760) and tropane (B1204802) alkaloids. researchgate.net It is formed from putrescine, which can be synthesized from either ornithine or arginine. nih.gov The methylation of putrescine is a critical step, and the resulting methylputrescine then undergoes oxidative deamination and cyclization to form the N-methyl-Δ¹-pyrrolinium cation, a reactive intermediate that serves as a building block for more complex alkaloids. researchgate.netnih.gov

| Precursor | Resulting Moiety/Alkaloid Class | Key Initial Transformation |

| L-lysine | Piperidine ring, some Pyrrolizidine (B1209537) alkaloids | Decarboxylation to cadaverine nih.gov |

| L-glutamate | Pyrrolidine-2-carboxylic acid (Proline) | Phosphorylation and reduction of the γ-carboxyl group researchgate.net |

| Methylputrescine | N-methyl-pyrrolidine ring (e.g., in nicotine) | Oxidative deamination and cyclization researchgate.netnih.gov |

Characterization of Key Enzymatic Transformations

The conversion of simple precursors into the pyrrolidine ring and its derivatives is orchestrated by a suite of specific enzymes. These biocatalysts ensure the high degree of stereospecificity and regioselectivity observed in natural product biosynthesis.

Decarboxylases: Amino acid decarboxylases are crucial for initiating the biosynthesis of many alkaloids. Lysine decarboxylase (LDC), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the removal of the carboxyl group from L-lysine to form cadaverine. nih.govnih.gov This is a committed step in the biosynthesis of lysine-derived alkaloids. nih.gov Similarly, ornithine decarboxylase (ODC) converts ornithine to putrescine, a precursor for methylputrescine. researchgate.net

Oxidases: Amine oxidases, particularly copper-dependent diamine oxidases, play a vital role in the transformation of the diamine intermediates. researchgate.net These enzymes catalyze the oxidative deamination of a terminal amino group to an aldehyde. researchgate.net For instance, a diamine oxidase acts on cadaverine to produce 5-aminopentanal, which can then cyclize. In the biosynthesis of N-methylated pyrrolidine alkaloids, a methylputrescine oxidase catalyzes the conversion of N-methylputrescine to 4-(methylamino)butanal. nih.gov

Cyclases: The formation of the heterocyclic ring is often a spontaneous or enzyme-catalyzed cyclization event following the action of oxidases. The aldehyde group generated by the oxidase reacts with the remaining amino group to form a cyclic imine, such as Δ¹-piperideine from cadaverine or the N-methyl-Δ¹-pyrrolinium cation from 4-(methylamino)butanal. researchgate.netnih.gov In the biosynthesis of proline from glutamate, the cyclization of glutamate-5-semialdehyde to Δ¹-pyrroline-5-carboxylic acid occurs spontaneously. researchgate.net This intermediate is then reduced to proline by a reductase. nih.gov

Methyltransferases: The introduction of a methyl group at the C-3 position of the pyrrolidine ring is a key step in the formation of this compound. This reaction is most likely catalyzed by a methyltransferase enzyme, which utilizes S-adenosylmethionine (SAM) as the methyl donor. nih.govresearchgate.net While the specific enzyme for C-3 methylation of a proline precursor has not been characterized, the biosynthesis of 4-methyl-proline from L-leucine provides a precedent for the methylation of the proline ring in natural product biosynthesis. nih.govrsc.org

| Enzyme Class | Function | Example Reaction | Substrate(s) | Product(s) |

| Decarboxylase | Removal of a carboxyl group | Lysine decarboxylation | L-lysine | Cadaverine nih.govnih.gov |

| Oxidase | Oxidative deamination of an amine | Methylputrescine oxidation | N-methylputrescine | 4-(methylamino)butanal nih.gov |

| Cyclase (spontaneous) | Ring formation | Cyclization of glutamate-5-semialdehyde | Glutamate-5-semialdehyde | Δ¹-pyrroline-5-carboxylic acid researchgate.net |

| Reductase | Reduction of an imine or carboxyl group | Reduction of Δ¹-pyrroline-5-carboxylic acid | Δ¹-pyrroline-5-carboxylic acid, NADPH | L-proline nih.gov |

| Methyltransferase | Addition of a methyl group | Postulated C-3 methylation of proline | L-proline, S-adenosylmethionine | 3-Methylproline, S-adenosylhomocysteine |

Postulated and Experimentally Supported Biosynthetic Routes to Pyrrolidine and Indolizidine Alkaloids

Based on the identified precursors and enzymatic reactions, a plausible biosynthetic pathway for this compound can be postulated. The core pyrrolidine-2-carboxylic acid structure is likely synthesized via the well-established proline biosynthetic pathway from L-glutamate. researchgate.net This involves the initial phosphorylation of L-glutamate by glutamate 5-kinase, followed by reduction to glutamate-5-semialdehyde. This intermediate then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylic acid, which is subsequently reduced by pyrroline-5-carboxylate reductase to yield L-proline (pyrrolidine-2-carboxylic acid). nih.govresearchgate.net

The final step in the formation of this compound would be the methylation of the C-3 position of the proline ring. This is hypothesized to be carried out by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. While this specific enzyme has not yet been identified, the existence of enzymes that methylate other positions of the proline ring, such as in the biosynthesis of 4-methyl-proline, supports the feasibility of this proposed step. nih.govrsc.org

The biosynthesis of the structurally related indolizidine alkaloids also often originates from L-lysine. researchgate.netnih.gov The pathway involves the conversion of L-lysine to Δ¹-piperideine-6-carboxylate, which then undergoes further enzymatic transformations, including condensation with other molecules like acetate, to form the bicyclic indolizidine core. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 3-Methylpyrrolidine-2-carboxylic acid, and what are their key methodological considerations?

The primary synthesis route involves stereoselective modification of L-isoleucine. For example, (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid (trans-3-methyl-L-proline) is synthesized via cyclization of L-isoleucine derivatives under controlled acidic or enzymatic conditions. Critical steps include protecting the amino and carboxyl groups to prevent side reactions and using chiral catalysts to maintain stereochemical integrity . Alternative diastereoselective methods, such as those employing Michael addition or cycloaddition reactions, have also been reported for related pyrrolidine derivatives, though yields and purity depend on solvent choice (e.g., DMF or THF) and temperature optimization .

Q. How is the stereochemistry of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming absolute configuration. For instance, studies on similar proline derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) used Nonius KappaCCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond angles and torsional parameters, ensuring precise stereochemical assignment . Complementary techniques like NMR (e.g., H and C) and polarimetry are employed to verify enantiomeric purity. For example, H NMR coupling constants (e.g., J = 8.4 Hz in DMSO-d) can distinguish cis/trans isomers in pyrrolidine derivatives .

Q. What analytical techniques are essential for characterizing this compound?

- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>98% purity criteria).

- Spectroscopy :

- NMR: H and C spectra to identify proton environments (e.g., δ 2.56 ppm for methyl groups in DMSO-d) and carbon hybridization .

- IR: Confirmation of carboxyl (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) functional groups.

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., m/z 129.15 for CHNO) .

Advanced Research Questions

Q. How does stereochemical variation in this compound influence its biological activity in drug design?

The (2S,3S) configuration is critical for mimicking natural proline in peptide-based inhibitors. For example, derivatives like 3-Methyl-4-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2-carboxylic acid (used in kinase inhibitors) rely on rigid pyrrolidine backbones to enforce binding-site complementarity. Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis assays reveal that even minor stereochemical deviations reduce binding affinity by >50% due to altered hydrogen-bond networks .

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

Discrepancies in nucleophilic substitution or cyclization yields often arise from solvent polarity or pH effects. For instance, alkylation of the lithium dianion (generated via LDA) with 3-chlorobenzyl chloride in THF at −78°C achieves >80% yield, whereas room-temperature reactions in DMF drop to <40% due to competing side reactions. Systematic DOE (Design of Experiments) approaches, varying temperature, solvent, and catalyst loading, are recommended to optimize protocols .

Q. How is this compound integrated into enzyme inhibition studies?

The compound serves as a scaffold for transition-state analogs in protease inhibitors. For example, its carboxyl group mimics the tetrahedral intermediate in aspartyl protease catalysis. Kinetic assays (e.g., fluorescence-based FRET substrates) and ITC (Isothermal Titration Calorimetry) quantify inhibition constants (K values in nM range). Recent work on angiotensin-converting enzyme (ACE) inhibitors used (2S,3S)-configured derivatives to achieve IC values of 12 nM, validated via LC-MS/MS monitoring of substrate cleavage .

Methodological Notes

- Synthesis Optimization : Use inert atmospheres (N/Ar) during lithiation steps to prevent oxidation .

- Crystallography : Refinement software (e.g., SHELXL) should apply anisotropic displacement parameters for non-H atoms to improve R-factor accuracy (<0.05) .

- Data Reproducibility : Report reaction conditions (e.g., "dry THF" vs. "technical grade") and characterization metrics (e.g., HPLC gradients) to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |